4-(N-methyl9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-4-yl)butanamide
Description
This compound belongs to the anthraquinone sulfonamide class, characterized by a 9,10-dioxoanthracene core linked to a sulfonamide group and a pyridin-4-ylbutanamide side chain. Anthraquinone derivatives are widely studied for their planar aromatic structure, which facilitates π-π interactions in biological systems, and their sulfonamide moieties, which enhance solubility and binding affinity .
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]-N-pyridin-4-ylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S/c1-27(14-4-7-22(28)26-16-10-12-25-13-11-16)33(31,32)17-8-9-20-21(15-17)24(30)19-6-3-2-5-18(19)23(20)29/h2-3,5-6,8-13,15H,4,7,14H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMFVJGYZYYOCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)NC1=CC=NC=C1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound, also known as F3247-0140 , is a protein kinase known as adapter associated kinase 1 (AAK1) . AAK1 plays a crucial role in the regulation of endocytosis, a process that cells use to internalize substances from the extracellular environment. This makes it a potential target for therapeutic interventions in a variety of diseases.
Mode of Action
F3247-0140 acts as an inhibitor of AAK1. By inhibiting AAK1, the compound promotes the functional rescue of asymmetric stem cell division, resulting in the robust production of progenitors in vitro and in vivo. This suggests that the compound could potentially be used to enhance the body’s natural regenerative capabilities.
Biochemical Pathways
The inhibition of AAK1 affects the endocytosis pathway . Endocytosis is a cellular process that involves the intake of material from the cell’s external environment. By affecting this pathway, F3247-0140 can influence how cells interact with their environment and respond to various stimuli.
Result of Action
The inhibition of AAK1 by F3247-0140 leads to the rescue of asymmetric stem cell division . This results in an increase in the production of progenitor cells, which can differentiate into various cell types. This could potentially be used to enhance the body’s natural regenerative capabilities, particularly in the context of diseases that involve tissue damage or degeneration.
Biological Activity
4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)-N-(pyridin-4-yl)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structural features, including an anthracene core and sulfonamide linkage, may contribute to various therapeutic applications, particularly in oncology and oxidative stress-related diseases.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₃N₃O₆S
- Molecular Weight : 341.34 g/mol
- CAS Number : 1313738-86-1
The compound comprises a pyridine moiety and an anthracene derivative with dioxo substituents. This unique combination imparts distinct chemical reactivity and biological properties compared to other related compounds.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Properties : Preliminary studies suggest that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property is crucial for preventing cellular aging and various diseases associated with oxidative stress .
- Anticancer Activity : The compound may inhibit specific signaling pathways involved in cancer progression. It has shown promise in modulating cellular mechanisms that contribute to tumor growth and metastasis .
- Anti-inflammatory Effects : There is evidence suggesting its potential in reducing inflammation, which could be beneficial in treating chronic inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking their activity through hydrophobic interactions and hydrogen bonding .
- Cell Signaling Modulation : It may influence cellular signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antioxidant | Scavenges ROS, protects against oxidative damage | |
| Anticancer | Inhibits tumor growth signaling pathways | |
| Anti-inflammatory | Reduces markers of inflammation |
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydroxy-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Hydroxyl groups, anthracene core | Antioxidant, anticancer |
| Sulfanilamide | Sulfonamide group only | Antimicrobial |
| Hydroxyanthracene | Hydroxylation but different substitutions | Limited biological activity |
Case Studies
Several studies have highlighted the potential of this compound in therapeutic applications:
- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in vitro, indicating its potential use as a protective agent against cellular damage caused by free radicals .
- Cancer Research : In a recent investigation, the compound was shown to inhibit the proliferation of breast cancer cells by interfering with key signaling pathways involved in cell cycle regulation .
- Inflammation Model : Animal studies indicated that administration of the compound led to a marked decrease in inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structure is compared to analogs with anthraquinone cores and sulfonamide/amide substituents (Table 1):
Key Observations :
- The target compound’s pyridin-4-ylbutanamide chain may enhance hydrogen-bonding capacity compared to pyrimidine () or pyrazole () analogs.
- Substituents at the anthraquinone 2-position (e.g., sulfonamido vs. carboxamide) influence electronic properties and steric bulk .
Physicochemical Properties
Available examples include:
- N-((4-(N-(6-Methylpyrimidin-4-yl)sulfamoyl)phenyl)carbamothioyl)-9,10-dioxoanthracene-2-carboxamide : Melting point 240.0–240.5°C, yield 74% .
- 4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic acid: Crystalline structure with strong intermolecular hydrogen bonds, typical of anthraquinone derivatives .
The target compound’s butanamide chain likely improves solubility in polar solvents compared to tert-butyl benzamide () or trifluoromethylpyrazole derivatives ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
